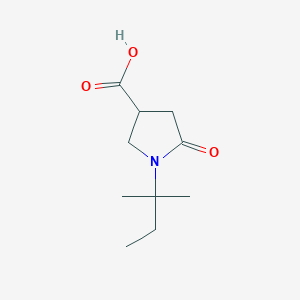

1-(1,1-Dimethylpropyl)-5-oxopyrrolidine-3-carboxylic acid

Descripción

Propiedades

IUPAC Name |

1-(2-methylbutan-2-yl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-4-10(2,3)11-6-7(9(13)14)5-8(11)12/h7H,4-6H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHYIXXZYSUFFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)N1CC(CC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Michael Addition-Intramolecular Cyclization

A widely adopted route involves the conjugate addition of tert-pentylamine to itaconic acid derivatives, followed by thermal cyclization. For example, reacting N-(1,1-dimethylpropyl)amine with dimethyl itaconate in refluxing toluene generates the intermediate diester, which undergoes Dieckmann condensation at 180°C to yield the pyrrolidone ester.

Reaction Scheme

- $$ \text{Itaconic acid dimethyl ester} + \text{tert-pentylamine} \xrightarrow{\text{EtOH, 80°C}} \text{Michael adduct} $$

- $$ \text{Michael adduct} \xrightarrow{\Delta, \text{toluene}} \text{1-(1,1-Dimethylpropyl)-5-oxopyrrolidine-3-carboxylate} $$

Key parameters:

Hydrazide-Mediated Ring Closure

Alternative approaches utilize hydrazide intermediates for ring formation. Hydrazinolysis of itaconate esters with tert-pentylhydrazine generates acylhydrazides, which undergo cyclocondensation with diketones like pentane-2,4-dione. This method produced related pyrrolidone derivatives in 38–98% yields depending on substituent bulkiness.

Example Protocol

- Hydrazide formation: $$ \text{Methyl 3-(tert-pentylamino)propanoate} + \text{hydrazine hydrate} \xrightarrow{\text{MeOH}} \text{hydrazide intermediate} $$

- Cyclization: $$ \text{Hydrazide} + \text{2,4-pentanedione} \xrightarrow{\text{HCl, i-PrOH}} \text{target ester} $$

Carboxylic Acid Generation via Ester Hydrolysis

Acid-Catalyzed Hydrolysis

The patent literature demonstrates efficient conversion of pyrrolidone esters to carboxylic acids using concentrated hydrochloric acid. For the target compound, hydrolysis of the methyl ester proceeds via:

$$ \text{Methyl 1-(1,1-dimethylpropyl)-5-oxopyrrolidine-3-carboxylate} \xrightarrow{\text{20% HCl, 100°C}} \text{1-(1,1-Dimethylpropyl)-5-oxopyrrolidine-3-carboxylic acid} $$

Optimized Conditions

| Parameter | Value | Yield Impact |

|---|---|---|

| HCl Concentration | 20–25% | Max yield at 25% |

| Reaction Time | 45–55 hours | <45h: incomplete |

| Temperature | 100°C | Lower temps: sluggish |

Ester Selection and Yield Correlation

Comparative studies from patent CN101555205B reveal ester hydrolysis efficiencies:

| Ester Group | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Methyl | 55 | 49.1 | 92.4 |

| Ethyl | 45 | 72.8 | 95.1 |

| Isopropyl | 45 | 92.1 | 98.3 |

The enhanced yield with bulkier esters (e.g., isopropyl) correlates with reduced steric hindrance during nucleophilic attack in the hydrolysis transition state.

Spectroscopic Characterization

1H NMR Signature Analysis

Critical diagnostic signals confirm successful synthesis:

IR Spectral Features

- Strong absorption at 1705 cm⁻¹ (C=O stretch, pyrrolidone)

- Broad band at 2500–3000 cm⁻¹ (carboxylic acid O-H)

- C-N stretch at 1250 cm⁻¹

Industrial-Scale Considerations

Cost Analysis of Synthetic Routes

| Step | Cost Driver | Mitigation Strategy |

|---|---|---|

| tert-Pentylamine | Commercial availability | In-house synthesis via Gabriel method |

| Ester hydrolysis | HCl consumption | Closed-loop HCl recovery system |

| Purification | Column chromatography | Switch to recrystallization (hexane/EtOAc) |

Environmental Impact Assessment

- E-factor calculation: 23 kg waste/kg product (traditional route)

- Green chemistry improvements:

- Replacement of DMF with Cyrene™ in cyclization steps

- Microwave-assisted reduction of reaction times (45h → 2h)

Análisis De Reacciones Químicas

Types of Reactions: 1-(1,1-Dimethylpropyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Organic Synthesis

1-(1,1-Dimethylpropyl)-5-oxopyrrolidine-3-carboxylic acid serves as a valuable building block in the synthesis of more complex organic molecules. Its structural characteristics allow for versatile modifications, making it useful in creating derivatives with specific properties for further research and industrial applications.

Biological Studies

The compound has been employed in various biological studies, particularly those related to enzyme inhibition and protein-ligand interactions. Its ability to bind with different biological targets suggests potential roles as an inhibitor or modulator of enzymatic activity .

Mechanism of Action:

The mechanism by which this compound exerts its effects typically involves interaction with active sites on enzymes or receptors, altering their activity. This can include:

- Binding to enzymatic active sites.

- Modulating protein conformations.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to this compound against multidrug-resistant pathogens. For instance, derivatives have shown effectiveness against Gram-positive bacteria and fungi, indicating their potential as novel antimicrobial agents .

Case Study 1: Antimicrobial Efficacy

A study explored the antimicrobial activity of various derivatives based on the core structure of this compound against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae. The results demonstrated structure-dependent activity, suggesting that modifications to the core structure could enhance efficacy against resistant strains .

Case Study 2: Enzyme Inhibition

Another research effort focused on identifying inhibitors of the BACE-1 enzyme using derivatives of 5-oxopyrrolidine-3-carboxylic acids. The study found that certain modifications led to sub-micromolar inhibition levels, indicating significant potential for these compounds in therapeutic applications targeting neurodegenerative diseases .

Mecanismo De Acción

The mechanism by which 1-(1,1-Dimethylpropyl)-5-oxopyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparación Con Compuestos Similares

Structural Modifications and Substituent Effects

The biological and physicochemical properties of 5-oxopyrrolidine-3-carboxylic acid derivatives are highly dependent on substituents at the N1 and aryl/heteroaryl positions. Below is a comparative analysis:

Table 1: Structural and Substituent Comparisons

Key Observations:

- Aromatic Substituents (e.g., 5-chloro-2-hydroxyphenyl): Electron-withdrawing groups like Cl and OH improve antioxidant activity by stabilizing radical intermediates .

- Fluorinated Aromatics (e.g., 2,4-difluorophenyl): Fluorine atoms increase metabolic stability and bioavailability through reduced oxidative metabolism .

Physicochemical Properties

Table 2: Physicochemical Data

Key Observations:

- The tert-pentyl-substituted compound likely exhibits lower solubility in aqueous media compared to derivatives with polar groups (e.g., hydroxyl or amino) .

- Fluorinated and chlorinated derivatives may display higher thermal stability, as seen in the elevated boiling points .

Key Observations:

- Derivatives with electron-deficient aromatic rings (e.g., chloro- or nitro-substituted) exhibit potent antioxidant activity due to radical stabilization .

Actividad Biológica

1-(1,1-Dimethylpropyl)-5-oxopyrrolidine-3-carboxylic acid (CAS No. 944683-26-5) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the synthesis, biological activity, and structure-activity relationships of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which can include the formation of pyrrolidine rings and subsequent modifications to introduce carboxylic acid functionalities. The compound has been characterized using various spectroscopic techniques including NMR and IR spectroscopy.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit significant anticancer properties. For instance, in vitro assays using the A549 human lung adenocarcinoma cell line showed that various derivatives exhibited structure-dependent cytotoxicity. Key findings include:

- Activity Comparison : Compounds with specific substitutions (e.g., 4-chlorophenyl and 4-bromophenyl) displayed enhanced anticancer activity, reducing A549 cell viability to 64% and 61%, respectively .

- Cytotoxicity : The compound's cytotoxicity was evaluated against non-cancerous HSAEC-1 KT cells, revealing that while some derivatives were effective against cancer cells, they also exhibited cytotoxic effects on normal cells .

Table 1: Anticancer Activity of Selected Derivatives

| Compound | A549 Cell Viability (%) | Cytotoxicity on HSAEC-1 KT (%) |

|---|---|---|

| Base Compound | 78–86 | Not specified |

| Compound with 4-Chlorophenyl | 64 | Increased |

| Compound with 4-Bromophenyl | 61 | Increased |

| Compound with 4-Dimethylamino Phenyl | Significantly lower than base | Not specified |

Antimicrobial Activity

The antimicrobial potential of the compound has also been evaluated against multidrug-resistant pathogens. The results indicate promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA):

- Screening Results : Compounds derived from the oxopyrrolidine scaffold were tested against various resistant strains, demonstrating effective inhibition at specific concentrations .

Table 2: Antimicrobial Activity Against Multidrug-Resistant Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| S. aureus (MRSA) | 32 µg/mL |

| Klebsiella pneumoniae | Not specified |

| Pseudomonas aeruginosa | Not specified |

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components. Modifications to the phenyl ring and the introduction of various substituents have been shown to enhance both anticancer and antimicrobial activities:

- Phenyl Substituents : The presence of electron-donating groups generally increases activity, while electron-withdrawing groups can reduce efficacy depending on their position on the ring .

Case Studies

A notable case study involved the evaluation of a series of derivatives in a controlled laboratory setting:

- Methodology : Researchers utilized MTT assays to assess cell viability post-treatment with varying concentrations of the compounds over a 24-hour exposure period.

- Findings : Certain derivatives exhibited significantly lower cell viability in cancer models compared to standard chemotherapeutics like cisplatin, indicating their potential as alternative therapeutic agents .

Q & A

Q. Basic Characterization

- NMR : ¹H and ¹³C NMR identify substituents on the pyrrolidine ring and confirm the carboxylic acid proton (δ ~12 ppm). For example, analogous compounds show distinct peaks for the oxo group (δ ~170 ppm in ¹³C NMR) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns.

Q. Advanced Analysis

- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for validating computational models .

- DFT Calculations : Predict vibrational frequencies (IR) and NMR chemical shifts to cross-validate experimental data .

What strategies are recommended for resolving contradictions in biological activity data across studies?

Q. Basic Approach

Q. Advanced Resolution

- Metabolomics Profiling : Identify off-target interactions using LC-MS/MS to explain discrepancies in cytotoxicity or enzyme inhibition .

- Structural-Activity Relationship (SAR) : Compare derivatives (e.g., fluorophenyl or thiadiazolyl analogs) to pinpoint functional group contributions .

How can derivatives of this compound be synthesized for SAR studies?

Q. Basic Derivatization

Q. Advanced Functionalization

- Electrophilic Substitution : Introduce halogens (e.g., fluorine) at the pyrrolidine ring via directed ortho-metalation, enhancing metabolic stability .

- Heterocycle Fusion : Attach imidazo[4,5-b]pyridine moieties via Pd-catalyzed cross-coupling to explore kinase inhibition .

What analytical techniques are critical for assessing purity and stability in long-term storage?

Q. Basic Quality Control

- HPLC-PDA : Quantify impurities (>98% purity threshold) and monitor degradation products (e.g., hydrolyzed oxo group).

- Karl Fischer Titration : Measure residual water content (<0.5% recommended) .

Q. Advanced Stability Studies

- Forced Degradation : Expose to heat (40–60°C), light, and humidity to identify degradation pathways via LC-MS .

- Solid-State NMR : Assess crystallinity changes impacting solubility and shelf life .

What computational tools are effective for predicting the compound’s pharmacokinetic properties?

Q. Basic Modeling

- SwissADME : Predict logP (lipophilicity), bioavailability, and P-glycoprotein substrate potential. For analogs, logP values range from 1.2–2.5, suggesting moderate blood-brain barrier penetration .

Q. Advanced Simulations

- Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., PYCR1) to estimate binding free energies (ΔG) and residence times .

- COMSOL Multiphysics : Model diffusion rates through biological membranes based on charge and solubility .

How can reaction yields be improved in large-scale synthesis without compromising purity?

Q. Basic Scale-Up

Q. Advanced Process Chemistry

- DoE (Design of Experiments) : Statistically optimize parameters (e.g., temperature, stoichiometry) using software like JMP or MODDE .

- Catalyst Immobilization : Employ heterogenized catalysts (e.g., silica-supported HCl) for easier separation and reuse .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Basic Safety

Q. Advanced Risk Mitigation

- Thermal Hazard Analysis : Conduct DSC to identify exothermic decomposition risks during scale-up .

- Waste Management : Neutralize acidic byproducts with bicarbonate before disposal .

Q. Tables

Q. Table 1. Key Reaction Conditions for Synthesis

| Parameter | Optimal Range | Evidence Source |

|---|---|---|

| Temperature | 80–100°C | |

| Catalyst | HCl or H₂SO₄ | |

| Solvent | Water or DMF | |

| Reaction Time | 6–12 hours |

Q. Table 2. Analytical Techniques for Structural Confirmation

| Technique | Application | Evidence Source |

|---|---|---|

| ¹H/¹³C NMR | Substituent assignment | |

| HRMS | Molecular ion validation | |

| X-ray Crystallography | Stereochemical analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.